molecular formula C15H17NO3S B2698583 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034264-17-8

2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2698583
CAS No.: 2034264-17-8
M. Wt: 291.37
InChI Key: OSHHFBSWYDRUPR-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a cyclopropyl group, a furan ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent like diazomethane.

    Introduction of the furan and thiophene rings: These heterocyclic rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the acetamide group: This can be done by reacting an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The furan and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or ligand.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide
  • 2-cyclopropyl-N-(2-(thiophen-2-yl)-2-hydroxyethyl)acetamide
  • 2-cyclopropyl-N-(2-(furan-2-yl)-2-(thiophen-2-yl)ethyl)acetamide

Uniqueness

2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of both furan and thiophene rings, which may confer specific electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.

Biological Activity

The compound 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a novel organic molecule that has attracted attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, highlighting its pharmacological potential and mechanisms of action.

Structural Features

The compound features a cyclopropyl group, a furan ring, and a thiophene moiety. These structural components are significant as they contribute to the compound's rigidity and potential interactions with biological targets. The presence of hydroxyl and acetamide functional groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Component Description
Cyclopropyl GroupProvides rigidity and steric effects
Furan RingContributes to aromaticity and reactivity
Thiophene MoietyEnhances interaction with biological targets
Hydroxyl GroupIncreases solubility and potential for hydrogen bonding
Acetamide GroupMay influence biological activity through receptor interactions

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Cyclopropyl Derivatives : Cyclopropyl ketones are synthesized through cyclopropanation reactions.
  • Synthesis of Furan and Thiophene Derivatives : These aromatic rings can be obtained through various cyclization reactions.
  • Amide Formation : The final step involves the coupling of the hydroxyl-containing intermediate with acetic anhydride or an equivalent to form the acetamide.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have been shown to inhibit bacterial growth effectively. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, particularly phosphoinositide 3-kinases (PI3K). Inhibitors targeting PI3K are being explored for their role in treating inflammatory diseases and cancers.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value in the low micromolar range, suggesting potent activity.
    Compound IC50 (µM) Target Organism
    2-Cyclopropyl-N-(...)5.0S. aureus
    2-Cyclopropyl-N-(...)8.5E. coli
  • Anticancer Studies : In vitro studies on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.
    Cell Line Concentration (µM) Viability (%)
    MCF-71045
    MDA-MB-2312030

The proposed mechanism involves:

  • Binding to Enzymes : The compound may act as a competitive inhibitor for enzymes like PI3K, disrupting signaling pathways critical for cell growth.

Properties

IUPAC Name

2-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-14(9-11-5-6-11)16-10-15(18,12-3-1-7-19-12)13-4-2-8-20-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHHFBSWYDRUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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